

Torkinib PP242 compared to other TORKinibs

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Compound Focus: Torkinib

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How PP242 Compares to Other TORKinibs

The table below summarizes a comparison of PP242 with other selected mTOR inhibitors, highlighting key differences.

| Inhibitor Name | Primary Target(s) | Key Differentiating Features & Experimental Context | Reported IC ₅₀ (mTOR) |
|----------------|-------------------|---|----------------------------------|
|----------------|-------------------|---|----------------------------------|

| **Torkinib (PP242)** [1] [2] [3] | mTORC1 & mTORC2 | - **First selective TORKinib**; widely used as a research tool. [2]

- More effectively inhibits mTORC1 than rapamycin, blocking cap-dependent translation and 4E-BP1 phosphorylation. [4]
- Inhibits Akt S473 (mTORC2) and, at higher doses, Akt T308. [4] [2] | 8 nM (cell-free) [1] [2] [3] | | **Rapamycin (Sirolimus)** [5] [2] | mTORC1 (allosteric) | - **First-generation inhibitor**; prototype for mTOR research. [5] [6]
- Incompletely inhibits mTORC1 (e.g., 4E-BP1 phosphorylation is resistant). [4]
- Does not directly inhibit mTORC2 and can cause feedback activation of Akt. [2] | N/A (Allosteric) | | **INK128 (MLN-0128)** [2] | mTORC1 & mTORC2 | - **Orally bioavailable analog of PP242** with improved pharmaceutical properties. [2]
- More potent than PP242 and rapamycin in suppressing proliferation of B-cell acute lymphoblastic leukemia (B-ALL) cell lines. [2] | Sub-nanomolar [2] | | **OSI-027** [6] | mTORC1 & mTORC2 | - **Clinical-stage TORKinib**. [6]

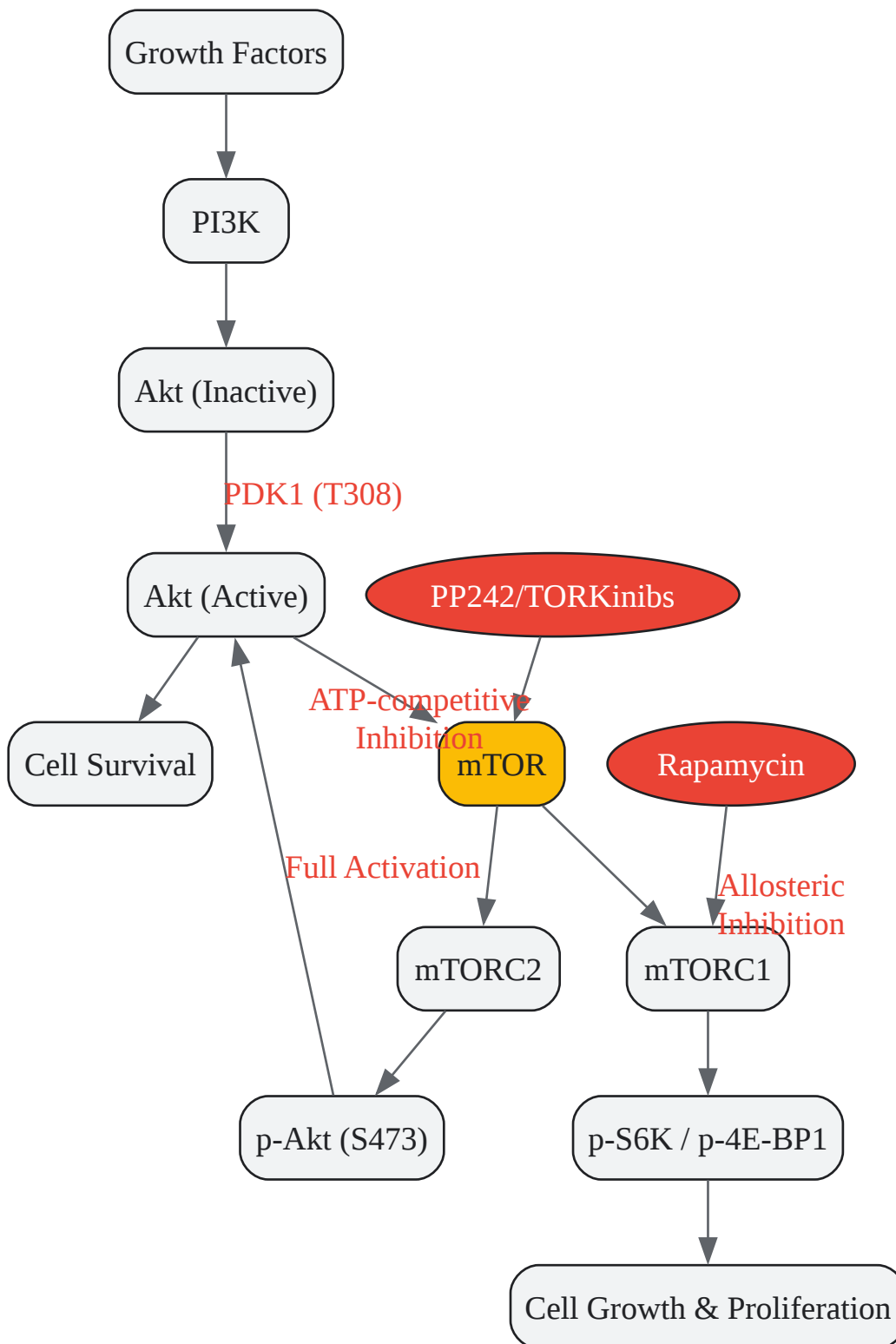
- Used in research to study the effect of dual mTORC1/2 inhibition in various cancer models, including melanoma. [6] | Information missing | | **AZD8055** [2] [7] | mTORC1 & mTORC2 | - **Clinical-stage TORKinib**. [2]
- In vivo studies showed it could increase titers of high-affinity IgG1 antibodies after immunization. [7] | 0.8 nM [2] |

Mechanism of Action and Signaling Pathways

Understanding how these inhibitors work requires a look at the mTOR signaling pathway.

- **mTOR Complexes:** The mTOR kinase functions within two distinct complexes: **mTORC1**, which regulates cell growth and protein synthesis, and **mTORC2**, which promotes cell survival and metabolism. [4] [2] [6]
- **Inhibitor Mechanisms:**
 - **Rapamycin** acts as an **allosteric inhibitor**, binding to FKBP12 which then interacts with mTORC1's FRB domain. This only partially inhibits mTORC1 and generally does not affect mTORC2. [5] [2]
 - **PP242 and other TORKinibs** are **ATP-competitive inhibitors**. They bind directly to the kinase domain of mTOR, **blocking the catalytic activity of both mTORC1 and mTORC2**. [4] [2] [7] This leads to a more complete suppression of mTOR signaling.

The following diagram illustrates the pathway and sites of inhibition:



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'#EA4335' } } } % % graph TD subgraph Background Growth_Factors[Growth Factors] PI3K[PI3K] Akt_inactive[Akt Inactive] Akt_active[Akt Active] mTOR[mTOR] mTORC1[mTORC1] mTORC2[mTORC2] S6K_4EBP1[p-S6K / p-4E-BP1] Cell_Growth[Cell Growth & Proliferation] Akt_S473[p-Akt S473] Cell_Survival[Cell Survival] end
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Key Experimental Data and Findings

The superiority of PP242 over rapamycin and its research utility are demonstrated by several key experimental observations:

- **Enhanced Inhibition of mTORC1:** While rapamycin primarily inhibits the phosphorylation of S6K1, PP242 also potently inhibits the phosphorylation of 4E-BP1 (at T36/45 and S65), a key regulator of cap-dependent translation that is partially resistant to rapamycin. This makes PP242 a more complete mTORC1 inhibitor. [4] [2]
- **Dual Targeting of mTORC2:** PP242 inhibits mTORC2, evidenced by its blockade of Akt phosphorylation at Ser473. This prevents the full activation of Akt, a key pro-survival kinase. Higher concentrations of PP242 can also reduce phosphorylation of Akt at Thr308. [4] [2]
- **Superior Anti-proliferative and Pro-apoptotic Effects:** In various cancer models, including leukemia, multiple myeloma, and colon cancer, PP242 has been shown to be more effective than rapamycin at inhibiting cell proliferation and inducing apoptosis. [2] [6] For instance, it caused death of Philadelphia chromosome-positive (Ph+) leukemia cells, which rapamycin did not. [2]

Typical Experimental Protocols

If you are planning experiments with PP242, here are summaries of common protocols from the cited literature.

1. Cell-Based Inhibition Assay [1]

- **Purpose:** To assess the dose-dependent effect of PP242 on cell proliferation.
- **Cell Lines:** Primary Mouse Embryonic Fibroblasts (MEFs) or various cancer cell lines (e.g., BT549, MM cells).
- **Procedure:**
 - Seed cells in 96-well plates.
 - Treat with increasing concentrations of PP242 (e.g., from 0.04 μ M to 10 μ M) for a set time (e.g., 72 hours).

- Add a resazurin sodium salt solution and incubate for ~18 hours.
- Measure fluorescence intensity (Ex/Em: 530/590 nm) to determine cell viability.

2. Analysis of mTOR Pathway Inhibition by Western Blot [4] [1] [6]

- **Purpose:** To confirm the biochemical effects of PP242 on its downstream targets.
- **Cell Lines:** Used in various studies, including BT549, U87vIII, and melanoma cell lines.
- **Procedure:**
 - Treat cells with PP242 (e.g., concentrations from 0.04 to 10 μ M) for a defined period (e.g., 2-24 hours).
 - Lyse cells and extract total protein.
 - Perform SDS-PAGE and Western blotting using antibodies against:
 - Phospho-Akt (Ser473)
 - Phospho-Akt (Thr308)
 - Phospho-S6K/S6
 - Phospho-4E-BP1 (Thr36/45)
 - The expected result is a dose-dependent decrease in the phosphorylation of these markers.

3. In Vivo Efficacy Study [1] [2]

- **Purpose:** To evaluate the anti-tumor effect of PP242 in an animal model.
- **Model:** Mice with transplanted human leukemia (e.g., SUP-B15 cells) or multiple myeloma (e.g., 8226 cells).
- **Procedure:**
 - Administer PP242 via oral gavage at a typical dose of ~60 mg/kg/day.
 - Monitor parameters such as tumor growth/regression and animal survival.
 - Analyze tissue extracts from organs like fat, liver, and skeletal muscle via Western blot to confirm target engagement and inhibition of Akt phosphorylation in vivo.

Conclusion for Researchers

PP242 serves as a critical tool compound in mTOR research. Its primary advantages are its **selectivity for mTOR over PI3Ks** and its **comprehensive inhibition of both mTORC1 and mTORC2**, leading to more profound cellular effects than rapamycin.

However, its role is also contextual. Newer **TORKinibs** like **INK128** were developed from PP242 with improved drug properties for clinical translation [2], while clinical-stage inhibitors like **AZD8055** and **OSI-027** are being evaluated in humans [2] [6]. Therefore, while PP242 remains excellent for foundational in

vitro and proof-of-concept in vivo studies, selecting an inhibitor should align with your specific research goals, whether for basic mechanism exploration or pre-clinical drug development.

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